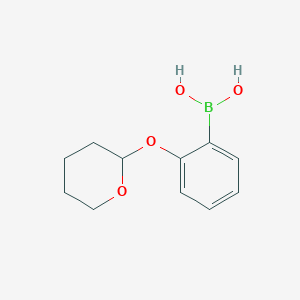

2-(Tetrahydropyran-2-yloxy)phenylboronic acid

説明

“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a chemical compound with the molecular formula C11H15BO4 . It has a molecular weight of 222.05 g/mol . The compound is also known by other names such as [2-(oxan-2-yloxy)phenyl]boronic acid and 2-HYDROXYPHENYLBORONIC ACID THP-ETHER .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s canonical SMILES representation is B(C1=CC=CC=C1OC2CCCCO2)(O)O .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that phenylboronic acids are versatile compounds used in various chemical reactions . They’re particularly useful in Suzuki-Miyaura cross-coupling reactions.

Physical And Chemical Properties Analysis

“this compound” has several computed properties . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 and a topological polar surface area of 58.9 Ų. Its exact mass and monoisotopic mass are both 222.1063391 g/mol. The compound has a complexity of 212.

科学的研究の応用

1. Catalyst in Synthesis

Phenylboronic acid, a non-toxic compound, is utilized as a catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans. This method offers advantages such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).

2. Activation of Double Bonds

A tetrahydropyran-2-yloxy-group activates double bonds in cyclohexene or cyclohexadiene systems, similar to an amino group. This leads to efficient reactions with αβ-unsaturated carbonyl derivatives, producing good yields of 2-substituted cyclohexanones or cyclohexenones (Birch et al., 1970).

3. Carbohydrate Chemistry

Phenylboronic acid plays a significant role in carbohydrate chemistry. It condenses with diols to form cyclic esters useful in synthesizing specifically substituted or oxidized sugar derivatives. It also assists in chromatographic solvents as a test reagent for cis-1,2,3-triols on pyranoid rings (Ferrier, 1972).

4. Cross-Coupling Reactions

Phenylboronic acid is utilized in Pd-catalyzed cross-coupling reactions with 6,8-dichloro-9-(tetrahydropyran-2-yl)purine, leading to regioselective synthesis of substituted purines. These reactions offer pathways to synthesize diverse purine derivatives (Hocek et al., 2004).

5. Synthesis of Nanoparticles

Phenylboronic acid-functionalized pyrene derivatives have been used to create hydrophilic nanorods for specific and efficient imaging of sialic acids on living cells. These nanorods offer benefits like excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties, with potential applications in photodynamic therapy (Li & Liu, 2021).

6. Synthesis of Heterocycles

Tetrahydropyran-2-yloxy groups are instrumental in the synthesis of various heterocycles. For instance, the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol involves a two-step process including acid-catalyzed protection and hydride reduction. This method demonstrates effective scale-up possibilities for the production of heterocyclic compounds (Donners et al., 2002).

将来の方向性

“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a reagent in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity. It’s also used in the synthesis of organic semiconductors . These applications suggest potential future directions in medicinal chemistry and materials science.

特性

IUPAC Name |

[2-(oxan-2-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKRMUSMQFLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675158 | |

| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502159-01-5 | |

| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)

![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)

![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)

![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)

![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)